molecular formula C22H26F3N3O3S B11574832 2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B11574832
M. Wt: 469.5 g/mol
InChI Key: REQNGMWUAOACPX-UHFFFAOYSA-N
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Description

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Piperidine Derivative Addition: The final step involves the reaction of the intermediate with 2,6-dimethylpiperidine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group, resulting in various reduced derivatives.

    Substitution: The aromatic rings and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic and pyrimidine derivatives.

Scientific Research Applications

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26F3N3O3S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H26F3N3O3S/c1-13-6-5-7-14(2)28(13)20(29)12-32-21-26-16(11-19(27-21)22(23,24)25)15-8-9-17(30-3)18(10-15)31-4/h8-11,13-14H,5-7,12H2,1-4H3

InChI Key

REQNGMWUAOACPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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